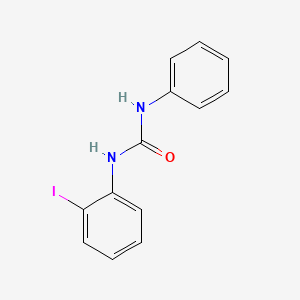

1-(2-Iodophenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQARNGURARUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 2 Iodophenyl 3 Phenylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 1-(2-Iodophenyl)-3-phenylurea molecule. By analyzing the magnetic behavior of ¹H and ¹³C nuclei, a detailed map of the chemical environment of each atom can be constructed.

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), provide a wealth of structural information. rsc.org

In the ¹H NMR spectrum, distinct signals corresponding to the chemically non-equivalent protons are observed. The two N-H protons of the urea (B33335) linkage appear as separate singlets, indicating restricted rotation or different chemical environments. rsc.org The protons on the two aromatic rings give rise to a complex series of multiplets in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum reveals the full carbon framework of the molecule. The carbonyl carbon (C=O) of the urea group is characteristically found at a downfield chemical shift. rsc.org The spectrum also shows distinct signals for each of the aromatic carbons, including the carbon atom bonded to the iodine (C-I), which is identified at a unique chemical shift. rsc.org

¹H NMR Spectral Data of this compound in DMSO-d₆ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.75 | s | N-H |

| 8.67 | s | N-H |

| 7.97 | d | Aromatic H |

| 7.46 | d | Aromatic H |

| 7.37 | t | Aromatic H |

| 7.28 | t | Aromatic H |

¹³C NMR Spectral Data of this compound in DMSO-d₆ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.3 | C=O (Urea) |

| 139.8 | Aromatic Quaternary C |

| 139.6 | Aromatic Quaternary C |

| 138.9 | Aromatic CH |

| 128.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 125.0 | Aromatic CH |

| 123.0 | Aromatic CH |

| 122.0 | Aromatic CH |

| 118.2 | Aromatic CH |

While standard ¹H and ¹³C NMR confirm the connectivity of this compound, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed for conformational analysis. mdpi.combas.bg A NOESY experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional shape and the preferred orientation of the phenyl rings relative to each other. mdpi.com For instance, correlations between specific N-H protons and protons on either the iodophenyl or phenyl ring could help define the molecule's predominant conformation in solution. However, specific conformational studies on this compound using such techniques are not extensively reported in the available literature.

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like ureas. In positive ion mode, the analysis of this compound reveals prominent signals corresponding to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. rsc.org The detection of these ions serves as strong evidence for the molecular mass of the compound. rsc.org

ESI-MS Data for this compound rsc.org

| m/z | Ion Species |

|---|---|

| 338.99 | [M+H]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₁IN₂O. bldpharm.com HRMS can distinguish this formula from other possible combinations of atoms with the same nominal mass by measuring the mass to several decimal places. The experimentally determined accurate mass from an HRMS analysis would be compared to the calculated theoretical mass to confirm the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the urea functionality. rsc.org

The spectrum is dominated by strong absorptions corresponding to the N-H and C=O bonds. A distinct band in the region of 3284 cm⁻¹ is assigned to the N-H stretching vibrations of the urea's amine groups. rsc.org The intense absorption at 1644 cm⁻¹ is characteristic of the C=O stretching vibration, often referred to as the "Amide I" band in such systems. rsc.orgresearchgate.net The presence and position of these bands are definitive indicators of the diarylurea structure. docbrown.infochemicalbook.com

Key IR Absorption Bands for this compound rsc.org

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3284 | N-H Stretch | Amine |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a urea derivative like this compound, this technique would provide invaluable insights into its molecular geometry, intermolecular interactions, and conformational preferences in the solid state.

A single-crystal X-ray diffraction study would begin with the growth of a suitable, high-quality crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The key information that would be obtained from such an analysis includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, which would confirm the covalent structure of the molecule.

Intermolecular Interactions: Identification of hydrogen bonds (typically N-H···O=C interactions in ureas), halogen bonds (involving the iodine atom), and π-π stacking interactions between the aromatic rings. These non-covalent interactions are fundamental to understanding the crystal packing and the supramolecular architecture.

Without experimental data, a hypothetical data table for the crystallographic analysis of this compound cannot be generated.

Vibrational Spectroscopy and Electronic Absorption Properties

Vibrational Spectroscopy (FTIR and Raman)

In a vibrational analysis of this compound, the following characteristic bands would be of particular interest:

N-H Stretching: The N-H stretching vibrations, typically appearing in the range of 3200-3400 cm⁻¹, are sensitive to hydrogen bonding. The position and shape of these bands would indicate the extent and nature of intermolecular hydrogen bonding in the solid state.

C=O Stretching (Amide I band): The carbonyl stretching vibration is a strong and characteristic absorption in the infrared spectrum of ureas, usually found between 1630 and 1680 cm⁻¹. Its exact frequency would be influenced by the electronic effects of the phenyl and 2-iodophenyl substituents and by hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): These coupled vibrations, appearing at lower frequencies, would also be characteristic of the urea linkage.

Aromatic C-H and C=C Stretching: Vibrations associated with the two phenyl rings would be observed in their characteristic regions.

C-I Stretching: The carbon-iodine stretching vibration would be expected at a low frequency, typically in the far-infrared region.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign the observed vibrational bands to specific molecular motions.

Electronic Absorption (UV-Visible) Spectroscopy

The UV-Visible spectrum of this compound, typically recorded in a suitable solvent, would show absorption bands corresponding to electronic transitions within the molecule. The expected transitions would be π → π* transitions associated with the aromatic rings and the C=O group, and potentially n → π* transitions of the carbonyl oxygen. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima would provide insights into the conjugated system of the molecule. The presence of the iodine atom could also influence the electronic spectrum.

As no experimental spectra have been published, a data table of vibrational frequencies and electronic absorption maxima for this compound cannot be compiled.

Computational and Theoretical Investigations of 1 2 Iodophenyl 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity, which are crucial for predicting a compound's behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(2-Iodophenyl)-3-phenylurea, DFT studies would yield valuable data, including:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key determinant of molecular reactivity and stability.

Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge across the molecule, identifying electron-rich and electron-deficient regions. This information is vital for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

Energetics: DFT can be used to calculate the total energy of the molecule, providing insights into its thermodynamic stability.

Currently, there are no published DFT studies specifically detailing the molecular orbitals and energetics of this compound.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties. For this compound, these predictions would include:

Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the structural elucidation of the compound.

Infrared (IR) Spectroscopy: The prediction of vibrational frequencies can help in identifying the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the urea (B33335) moiety.

UV-Visible (UV-Vis) Spectroscopy: Theoretical calculations of electronic transitions can predict the wavelengths of maximum absorption (λmax), providing information about the electronic conjugation within the molecule.

Specific theoretical spectroscopic data for this compound is not available in the current body of scientific literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Characterization of Potential Binding Pockets and Interaction Modes

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. This would allow for:

Identification of Key Interactions: The simulations would predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and the amino acid residues of the binding pocket.

Binding Affinity Prediction: Docking scores provide an estimation of the binding affinity of the ligand for the target, helping to prioritize potential drug candidates.

Without specific molecular docking studies, the potential biological targets and binding modes of this compound remain speculative.

Ligand Conformational Dynamics within Molecular Environments

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. For this compound, MD simulations would:

Assess Binding Stability: MD can evaluate the stability of the predicted binding pose from molecular docking, ensuring that the ligand remains bound to the target in a physiologically relevant manner.

Reveal Conformational Changes: These simulations can show how the ligand and the protein adapt to each other upon binding, providing a more accurate picture of the interaction.

There are no published molecular dynamics simulations for this compound.

Structure-Based Design Principles and Virtual Screening Methodologies for Novel Analogues

Structure-based drug design relies on the 3D structure of the target to design novel and more potent inhibitors. Virtual screening involves computationally screening large libraries of compounds to identify those that are likely to bind to a target. While these methodologies are powerful, their application to this compound is contingent on the availability of initial docking and dynamics data. The absence of such foundational computational work means that no structure-based design or virtual screening studies for analogues of this specific compound have been reported.

Molecular and Cellular Interaction Studies of 1 2 Iodophenyl 3 Phenylurea and Analogues

Investigation of Specific Molecular Targets and Mechanistic Modulations

Research into the molecular interactions of 1-(2-Iodophenyl)-3-phenylurea and its analogues has explored various potential targets, revealing a range of biological activities. Studies have focused on understanding how these compounds modulate key cellular components and pathways, from cell surface receptors to cytoskeletal proteins.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase I and II Inhibition)

Investigations into the enzyme inhibitory properties of this compound are not prominently featured in the available scientific literature. While various other chemical scaffolds, such as pyrazolines and sulfonamides, have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, similar studies specifically targeting the this compound structure were not found. nih.gov Carbonic anhydrases are metalloenzymes crucial for processes like pH regulation and ion exchange, and their inhibition is a target for various therapeutic areas. nih.gov

Protein Aggregation Modulation (e.g., Anti-fibrillar Activity against Tau and α-Synuclein)

The aggregation of proteins such as tau and α-synuclein is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. frontiersin.orgnih.govnih.gov Consequently, finding compounds that can inhibit or modulate this aggregation process is a major goal in therapeutic development. frontiersin.orgyoutube.comnih.gov However, based on the available research, there are no specific studies demonstrating that this compound or its close analogues possess anti-fibrillar activity against either tau or α-synuclein. The research on inhibitors for these proteins is extensive but has focused on other classes of molecules. nih.govnih.gov

Cytoskeletal Dynamics Perturbation (e.g., Tubulin Polymerization Inhibition)

The disruption of microtubule dynamics is a well-established mechanism for anticancer agents. nih.govnih.gov Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their inhibition can lead to mitotic catastrophe and cell death. nih.gov

The phenylurea scaffold has been investigated for its potential to interfere with tubulin polymerization. In a study of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335) analogues, compounds were designed as potential tubulin ligands. nih.gov However, the most potent anticancer compound identified in this series, 16j , was found to kill cancer cells through a mechanism that was independent of tubulin interaction, indicating a shift in its mode of action resulting from structural modifications. nih.gov This suggests that while the broader class of phenylureas has been explored for tubulin-targeting activity, not all derivatives function through this pathway. Other studies have successfully identified different chemical structures, such as phenylpiperazine derivatives and specific indole (B1671886) derivatives, as inhibitors of tubulin polymerization. nih.govrsc.org

Kinase Activity Modulation (e.g., FGFR1 Inhibition)

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration. nih.gov Its inhibition is a therapeutic strategy for certain cancers, such as glioblastoma. nih.gov Research has led to the design of novel and potent FGFR1 inhibitors like CYY292 and irreversible inhibitors such as FIIN-2 . nih.govnih.gov These compounds have shown efficacy in preclinical models by blocking FGFR1 signaling pathways. nih.govnih.gov However, there is no available research data linking this compound or related phenylurea compounds to the inhibition of FGFR1 or other kinase activity.

Cellular Mechanistic Investigations

Cellular studies on phenylurea derivatives have primarily focused on their potent antitumor effects. Research on a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues revealed significant cytotoxic activity across a range of human tumor cell lines. nih.gov

One of the most active compounds, 16j , demonstrated inhibitory effects on eight different human cancer cell lines with IC₅₀ values ranging from 0.38 to 4.07 µM. nih.gov The compound induced apoptosis, a form of programmed cell death, in treated cancer cells. nih.gov Interestingly, the mechanism of action for this potent compound was determined to be independent of tubulin inhibition, distinguishing it from many classic mitotic poisons. nih.gov This points to an alternative, yet to be fully elucidated, cellular pathway being targeted by this class of phenylurea derivatives.

The structure-activity relationship (SAR) analysis from this research provided key insights:

A bromoacetyl group at the N'-end was associated with potent activity. nih.gov

The substituent on the N'-phenyl ring was not deemed essential for anticancer activity, though certain alkyl substitutions could enhance it. nih.gov

The table below summarizes the in vitro anticancer activity of compound 16j against various human tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| CEM | Leukemia | 0.38 |

| Daudi | Lymphoma | 4.07 |

| MCF-7 | Breast Cancer | 0.76 |

| Bel-7402 | Hepatoma | 0.81 |

| DU-145 | Prostate Cancer | 0.83 |

| DND-1A | Melanoma | 0.63 |

| LOVO | Colon Cancer | 0.85 |

| MIA Paca | Pancreatic Cancer | 0.79 |

Table generated from data in Bioorganic & Medicinal Chemistry, 2009. nih.gov

These findings underscore the potential of the phenylurea scaffold in the development of new anticancer agents and highlight the need for further mechanistic studies to identify the specific molecular targets responsible for their cytotoxic effects.

Cell Cycle Progression Modulation (e.g., G2/M or S-phase Arrest)

The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Many cytotoxic agents exert their effects by causing cell cycle arrest at specific checkpoints, such as the G2/M transition or during the S-phase, which prevents cancer cells from proliferating. For instance, some chalcone (B49325) derivatives have been shown to induce cell cycle arrest at the G2/M phase in both sensitive and resistant ovarian cancer cells. sigmaaldrich.com Similarly, certain HIV-1 proteins are known to cause G2/M arrest through an S-phase-dependent mechanism. drughunter.comnih.gov

While phenylurea compounds have been investigated for their antitumor properties, specific studies demonstrating that this compound causes G2/M or S-phase arrest are not described in the current body of literature. Investigation into its effects on key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), would be necessary to determine if it modulates cell cycle progression.

Induction of Cellular Stress Responses (e.g., DNA Damage Responses like γH2AX Phosphorylation)

A common mechanism of action for many anticancer compounds is the induction of DNA damage, which triggers a cellular program known as the DNA Damage Response (DDR). A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX). nih.govnih.gov The formation of γH2AX serves as a platform to recruit other DNA repair proteins to the site of damage. prismbiolab.com This response can be triggered by various agents that cause double-strand breaks or replication stress. nih.govnih.gov The inhibition of DDR pathways is also being explored as a strategy to enhance immune responses against tumors. nih.gov

Currently, there is no specific evidence in the scientific literature to indicate that this compound induces the phosphorylation of H2AX or other markers of cellular stress. Such studies would be required to ascertain whether it functions as a DNA-damaging agent.

Exploration of Sub-cellular Target Engagement (e.g., effects on cytoskeleton)

The cytoskeleton, particularly the microtubule network, is a well-established target for anticancer drugs. For example, taxanes and vinca (B1221190) alkaloids disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. Some phenylurea derivatives have been found to exert their anticancer effects by targeting tubulin. cambridgemedchemconsulting.com However, subsequent structural modifications can alter the mechanism of action, making it independent of tubulin interaction. cambridgemedchemconsulting.com

There are no available studies that have specifically investigated the interaction of this compound with cytoskeletal components. Therefore, it remains unknown whether its potential biological activity involves targeting microtubules or other cytoskeletal structures.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds and understanding their mechanisms of action. For this compound, SAR studies would involve systematically modifying its structure to determine which chemical features are essential for its biological activity.

Influence of Halogen Substituents on Molecular Interactions

The presence and nature of halogen substituents on a phenyl ring can significantly impact a molecule's physicochemical properties and its interactions with biological targets. Halogens can influence a compound's lipophilicity, electronic distribution, and ability to form halogen bonds. In a series of halophenol derivatives studied as protein tyrosine kinase inhibitors, the type of halogen (Cl, Br, F, or I) had a significant effect on activity, with chloro-substituted compounds often showing the highest potency. In some cases, increasing the number of halogen atoms did not enhance activity. The contribution of halogen atoms to activity was found to be in the order of Cl > Br > F (or I) for that particular series of compounds.

The iodine atom in this compound is the largest and least electronegative of the common halogens, which can lead to strong hydrophobic and halogen bonding interactions. The table below illustrates how different halogen properties can influence molecular interactions.

| Halogen | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |

| Fluorine (F) | 9 | 4.0 | 0.64 | 0.14 |

| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 |

| Bromine (Br) | 35 | 2.8 | 1.14 | 0.86 |

| Iodine (I) | 53 | 2.5 | 1.33 | 1.12 |

This table presents general properties of halogens that are considered in SAR studies.

Positional Isomerism and Stereochemical Impact on Mechanistic Outcomes

The position of a substituent on an aromatic ring can dramatically alter a molecule's shape and its ability to fit into a biological target's binding site. For this compound, the iodine is at the ortho position. This substitution can enforce a twisted conformation between the phenyl ring and the urea linker, which might be crucial for its activity. In studies of other halogenated compounds, moving a substituent from the ortho to the meta or para position has been shown to have a significant effect on biological activity. For example, in a series of halophenols, a chloro atom at the ortho-position of a diphenylmethane (B89790) scaffold resulted in potent activity, highlighting the importance of substituent placement.

The table below shows hypothetical variations of 1-Iodophenyl-3-phenylurea to illustrate the concept of positional isomerism.

| Compound Name | Position of Iodine | Potential Conformation |

| This compound | ortho | Likely twisted due to steric hindrance |

| 1-(3-Iodophenyl)-3-phenylurea | meta | Less steric hindrance, potentially more planar |

| 1-(4-Iodophenyl)-3-phenylurea | para | Minimal steric hindrance from this position |

This table is for illustrative purposes to explain positional isomerism.

Bioisosteric Replacement Strategies for Probing Interaction Specificity

Bioisosteric replacement is a strategy used in drug design to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com The phenyl rings and the urea moiety of this compound are all amenable to bioisosteric replacement.

For example, the phenyl rings could be replaced with other aromatic systems like pyridine (B92270) or thiophene, or even non-aromatic, saturated rings like bicyclo[1.1.1]pentane (BCP) to probe the importance of aromaticity and π-stacking interactions. The urea linker itself (-NH-CO-NH-) can be replaced with bioisosteres like thiourea (B124793) (-NH-CS-NH-) or other groups to alter hydrogen bonding capabilities and metabolic stability. This approach helps to map out the key interactions between the compound and its biological target. cambridgemedchemconsulting.com

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, alter polarity. |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Remove aromaticity, improve metabolic stability. |

| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Change hydrogen bond donor/acceptor properties. |

| Iodine | Trifluoromethyl (-CF3) | Mimic size and lipophilicity, but alter electronics. |

This table provides examples of bioisosteric replacements relevant to the scaffold of this compound.

Methodologies for High-Throughput Screening and Identification of Novel Research Leads

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for their potential to modulate a specific biological target or pathway. nih.govoncotarget.com For compounds like this compound and its analogues, HTS methodologies are instrumental in identifying initial "hits" that can be further optimized into potent and selective research leads. nih.gov The process typically involves the miniaturization and automation of bioassays, allowing for the testing of thousands to millions of compounds in a cost-effective and time-efficient manner. oncotarget.comnih.gov

The primary goal of HTS is to identify compounds that exhibit a desired biological activity, such as the inhibition of a particular enzyme or the induction of a specific cellular response. nih.gov These initial hits, while active, may not possess ideal pharmacological properties. Therefore, HTS is the first step in a comprehensive drug discovery pipeline that is followed by lead optimization to improve potency, selectivity, and pharmacokinetic characteristics. nih.govnih.gov

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen libraries of diaryl urea compounds, including analogues of this compound. The choice of assay depends on the biological target and the desired mechanism of action. These assays can be broadly categorized as biochemical (cell-free) and cell-based assays. nih.gov

Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For diaryl ureas, which are often investigated as kinase inhibitors, a common biochemical assay is the in vitro kinase inhibition assay. nih.govnih.gov These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. Detection methods are often based on fluorescence, luminescence, or radioactivity.

Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information by assessing a compound's activity in a cellular context. nih.govnih.gov This is particularly important for evaluating factors like cell permeability and potential cytotoxicity. Common cell-based HTS assays include:

Cytotoxicity Assays: These are fundamental for identifying compounds that are toxic to cells. Assays like the MTT assay or those using resazurin-based reagents measure cell viability and proliferation. nih.govnih.govmdpi.com They are crucial for distinguishing between specific inhibitory effects and general toxicity.

Reporter Gene Assays: These assays utilize genetically modified cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The reporter signal indicates the activation or inhibition of a particular signaling pathway.

High-Content Screening (HCS): This advanced cell-based imaging approach allows for the simultaneous measurement of multiple cellular parameters, such as protein localization, cell morphology, and the expression of specific markers. youtube.com HCS can provide detailed insights into the mechanism of action of a compound.

The following interactive table provides an overview of common HTS methodologies applicable to the screening of this compound analogues.

| Assay Type | Principle | Example Application for Diaryl Ureas | Key Advantages |

| Biochemical Kinase Assay | Measures the activity of a purified kinase enzyme. | Screening for inhibitors of receptor tyrosine kinases (e.g., VEGFR, EGFR). nih.govmdpi.com | Direct measurement of target engagement; high throughput. |

| Cell Proliferation/Cytotoxicity Assay (e.g., MTT, Resazurin) | Measures the metabolic activity of cells as an indicator of viability. nih.gov | Assessing the anti-proliferative effects of compounds on cancer cell lines. nih.govmdpi.com | Simple, robust, and cost-effective. |

| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific signaling pathway. | Evaluating the inhibition of a pathway downstream of a target kinase. | Provides information on pathway modulation in a cellular context. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular phenotypes. youtube.com | Identifying changes in cell morphology, apoptosis markers, or protein localization upon treatment. | Provides detailed mechanistic insights. |

Identification of Novel Research Leads and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified through HTS, the subsequent phase involves the synthesis and evaluation of analogues to establish a structure-activity relationship (SAR). nih.gov SAR studies are crucial for understanding how chemical modifications to the hit compound affect its biological activity and for guiding the design of more potent and selective lead compounds. nih.gov

For diaryl urea compounds, SAR studies often explore modifications at several key positions:

The Phenyl Rings: Substitution patterns on both the 2-iodophenyl ring and the terminal phenyl ring can significantly influence activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the molecule. nih.gov

The Urea Linker: The urea moiety is a critical pharmacophore, often involved in key hydrogen bonding interactions with the target protein. mdpi.com Modifications to the linker, such as substitution on the nitrogen atoms or replacement with a thiourea or carbamate, can impact conformational preferences and binding affinity. nih.gov

Introduction of Additional Moieties: Hybrid molecules can be created by incorporating other pharmacophoric elements to enhance activity or target multiple pathways. nih.govmdpi.com

The following table presents hypothetical SAR data for analogues of this compound, illustrating how systematic modifications could influence inhibitory activity against a target kinase.

| Compound | R1 (Position on Iodophenyl Ring) | R2 (Position on Phenyl Ring) | Linker | Hypothetical IC50 (nM) |

| This compound | 2-Iodo | H | Urea | 500 |

| Analogue 1 | 2-Iodo | 4-Chloro | Urea | 250 |

| Analogue 2 | 2-Iodo | 4-Methoxy | Urea | 700 |

| Analogue 3 | 2-Iodo | H | Thiourea | 600 |

| Analogue 4 | 2-Bromo | H | Urea | 450 |

| Analogue 5 | 2-Iodo | 4-Trifluoromethyl | Urea | 150 |

These SAR studies, guided by the initial HTS data, are essential for the iterative process of lead optimization, ultimately aiming to develop novel research leads with improved efficacy and drug-like properties. nih.gov Computational methods, such as molecular docking, are often employed in conjunction with experimental screening to rationalize observed SAR and to predict the binding modes of novel analogues. nih.gov

Future Research Directions and Advanced Methodological Perspectives

Development of Novel Analytical Techniques for Characterization of Complex Biological Interactions

Understanding how a compound interacts with biological systems is fundamental. Should 1-(2-Iodophenyl)-3-phenylurea be identified as a bioactive agent, advanced analytical techniques would be crucial to characterize its binding kinetics and thermodynamics with target proteins.

Future Hypothetical Application: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be indispensable. SPR could provide real-time data on the association and dissociation rates of the compound with a target biomolecule immobilized on a sensor chip. ITC, in contrast, would directly measure the heat released or absorbed during the binding event, providing a complete thermodynamic profile (enthalpy, entropy, and binding affinity) in a single experiment. These methods would offer a far more detailed picture than simple activity assays, guiding any subsequent optimization efforts. As of now, no such biological interaction studies for this compound have been published.

Exploration of Isotopic Labeling Strategies for Mechanistic Tracing and Metabolic Studies

Stable isotope labeling is a powerful tool for tracing the metabolic fate of a compound and elucidating its mechanism of action. Current time information in Bangalore, IN. By replacing certain atoms with their heavier, non-radioactive isotopes, researchers can follow the molecule through complex biological pathways using mass spectrometry. Current time information in Bangalore, IN.

Future Hypothetical Application: For this compound, a future study could involve the synthesis of isotopically labeled versions of the molecule. For instance, incorporating Carbon-13 (¹³C) into one or both of the phenyl rings or Nitrogen-15 (¹⁵N) into the urea (B33335) bridge would be a viable strategy. If the compound were administered to a cellular or animal model, these labeled variants would enable precise tracking of its absorption, distribution, metabolism, and excretion (ADME). This would reveal whether the compound is metabolized, and if so, what the resulting catabolites are, providing critical information for fields like drug discovery. Current time information in Bangalore, IN.

Advanced Approaches in Structure-Based Molecular Design and Optimization

Structure-based design is a cornerstone of modern medicinal chemistry, leveraging high-resolution structural information of a target protein to design potent and selective inhibitors. This approach has been successfully applied to other aryl urea-containing molecules. aksci.com

Future Hypothetical Application: In a prospective research scenario where this compound is identified as a "hit" compound against a specific biological target (e.g., a protein kinase), its chemical structure would serve as a foundational scaffold for optimization. The iodine atom on the phenyl ring is a particularly interesting feature; it can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. Future research could involve co-crystallizing the compound with its target protein to obtain an X-ray structure of the complex. This structural data would empower medicinal chemists to design new analogs, for example, by replacing the iodine with other halogens (bromine, chlorine) or other functional groups to explore structure-activity relationships (SAR) and improve properties like potency and selectivity. aksci.com

Integration of Omics Technologies for Systems-Level Understanding of Compound-Cellular Interactions

Omics technologies—such as transcriptomics, proteomics, and metabolomics—provide a global snapshot of molecular changes within a cell or organism in response to a stimulus. Integrating these technologies can reveal the broader biological impact of a compound, often uncovering mechanisms of action that are not immediately obvious. cumhuriyet.edu.tr

Future Hypothetical Application: If future research were to investigate the effects of this compound on a specific cell line (e.g., a cancer cell line), an integrated omics approach would be highly informative. Transcriptomics (via RNA-sequencing) could reveal which genes are up- or down-regulated upon treatment. Proteomics could identify changes in protein expression and post-translational modifications, while metabolomics would capture shifts in the cellular metabolic network. Current time information in Bangalore, IN.cumhuriyet.edu.tr By combining these datasets, researchers could construct a comprehensive picture of the compound's cellular impact, potentially identifying novel pathways affected by the molecule and generating new hypotheses about its mechanism. cumhuriyet.edu.tr

Potential in Supramolecular Chemistry or Advanced Materials Science Applications

The structural features of this compound—specifically the hydrogen-bonding capabilities of the urea group and the potential for halogen bonding from the iodine atom—suggest that it could be a candidate for applications beyond biology, in the realms of supramolecular chemistry and materials science.

Future Hypothetical Application: While no such research currently exists, one could envision future studies exploring the self-assembly properties of this molecule. The urea moiety is well-known for forming robust, directional hydrogen bonds, which can drive the formation of ordered supramolecular structures like tapes or sheets. The presence of the iodine atom introduces the possibility of using halogen bonding as an additional tool for directing crystal packing. Future research in crystal engineering could investigate the crystallization of this compound under various conditions to see if it forms novel, ordered solid-state architectures with potentially interesting optical or electronic properties.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13114-94-8 | AK Scientific, Inc. aksci.com |

| Molecular Formula | C₁₃H₁₁IN₂O | Calculated |

| Molecular Weight | 338.15 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2I | N/A |

| Melting Point | Not Available in Public Databases | N/A |

| Boiling Point | Not Available in Public Databases | N/A |

| Solubility | Not Available in Public Databases | N/A |

| LogP | Not Available in Public Databases | N/A |

Q & A

Basic: What are the optimal synthetic routes for 1-(2-iodophenyl)-3-phenylurea, and how are yields maximized?

Answer:

The compound is synthesized via reaction of phenyl isocyanate with 2-iodoaniline in anhydrous tetrahydrofuran (THF) under nitrogen, achieving yields of 86–91% . Key steps include:

- Reagent stoichiometry : Equimolar ratios of phenyl isocyanate and 2-iodoaniline.

- Reaction monitoring : Thin-layer chromatography (TLC) with 20% ethyl acetate/hexane eluent (Rf = 0.5) to track progress .

- Purification : Recrystallization from glyme or vacuum drying to isolate the white solid .

Basic: How is structural confirmation performed for this compound?

Answer:

Structural validation relies on:

- 1H/13C NMR : Peaks at δ = 9.40 (s, NH), 7.86–6.81 (aromatic protons), and 152.3 ppm (urea carbonyl) .

- HRMS : Observed [M+H]+ at m/z 355.03 (C13H11IN2O+) .

- Elemental analysis : Confirmation of C, H, N, and I content within ±0.3% of theoretical values .

Basic: What preliminary biological activities are reported for urea derivatives structurally related to this compound?

Answer:

Analogous 1-(2-aminophenyl)-3-arylurea derivatives exhibit:

- Kinase inhibition : EphA2 and HDAC dual inhibition (IC50 < 1 μM) in HCT116 and MCF7 cell lines .

- Anticancer activity : Cytotoxicity via apoptosis induction, validated by MTT assays .

Methodological note : Screen using kinase inhibition assays (e.g., ADP-Glo™) and compare with reference inhibitors like Dasatinib .

Advanced: How can researchers resolve contradictions in reported bioactivity data for arylurea derivatives?

Answer:

Discrepancies may arise from structural variations (e.g., halogen substitution) or assay conditions. Strategies include:

- Structural cross-validation : Compare substituent effects (e.g., 2-iodo vs. 2-bromo phenyl groups) using SAR studies .

- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) .

- Meta-analysis : Aggregate data from analogs (e.g., 1-(4-alkoxyphenyl)-3-phenylurea derivatives) to identify trends .

Advanced: What structural modifications enhance the biological potency of this compound?

Answer:

- Alkoxy chain extension : Adding hexyloxy or octyloxy groups to the phenyl ring improves lipophilicity and membrane permeability (e.g., 93% yield for 1-(4-octyloxyphenyl)-3-phenylurea) .

- Halogen substitution : Replace iodine with fluorine or chlorine to modulate electronic effects and binding affinity (see 1-(2-fluorophenyl)-3-phenylurea derivatives) .

- Heterocyclic integration : Furan or pyrazine moieties (e.g., 1-((3-furyl)pyrazinyl)methyl-3-phenylurea) enhance target engagement .

Advanced: What mechanistic studies are recommended to elucidate the mode of action?

Answer:

- Molecular docking : Simulate interactions with HDAC or EphA2 active sites using AutoDock Vina .

- Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots .

- Cellular pathway analysis : Transcriptomic profiling (RNA-seq) to identify downstream targets (e.g., apoptosis regulators) .

Basic: How is this compound isolated from reaction byproducts?

Answer:

- TLC-guided fractionation : Use silica gel columns with 20% EtOAC/hexane .

- Recrystallization : Dissolve crude product in hot THF, cool to −20°C, and filter .

- Yield optimization : Maintain anhydrous conditions to prevent urea hydrolysis .

Advanced: How can solubility challenges be addressed in in vitro assays?

Answer:

- Co-solvent systems : Use DMSO:THF (1:4 v/v) to achieve 10 mM stock solutions .

- Micellar formulations : Incorporate 0.1% Tween-80 for aqueous dispersion .

- Pro-drug design : Synthesize phosphate esters for improved hydrophilicity .

Basic: What stability precautions are necessary for long-term storage?

Answer:

- Temperature : Store at −80°C under argon to prevent oxidative degradation .

- Light protection : Use amber vials to avoid iodine-mediated photolysis .

- Hygroscopicity : Desiccate with silica gel to minimize hydrolysis .

Advanced: What in vitro toxicology models are suitable for safety profiling?

Answer:

- Hepatotoxicity : Primary human hepatocytes with ALT/AST release assays .

- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .

- Genotoxicity : Comet assay or γH2AX foci detection in TK6 cells .

Advanced: How can enzyme inhibition selectivity be optimized?

Answer:

- Fragment-based design : Introduce substituents (e.g., methyl groups) to block off-target binding pockets .

- Kinome-wide profiling : Use KinomeScan® to assess selectivity across 468 kinases .

- Crystal structure analysis : Resolve binding modes via X-ray crystallography (e.g., CCDC 2005876 for analogs) .

Advanced: What advanced NMR techniques resolve structural ambiguities?

Answer:

- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm urea connectivity .

- NOESY : Detect spatial proximity between iodophenyl and urea NH groups .

- Dynamic NMR : Study conformational exchange in DMSO-d6 at variable temperatures .

Advanced: How is crystallographic data utilized to validate molecular geometry?

Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C=O at 1.23 Å, N–H···O hydrogen bonds) .

- Cambridge Structural Database (CSD) : Compare with analogs (e.g., 1-(2-cyanophenyl)-3-phenylurea, CCDC 2005876) .

Advanced: How can isomeric purity be ensured during synthesis?

Answer:

- Chiral HPLC : Use Chiralpak® IA column with hexane:IPA (90:10) to separate enantiomers .

- Circular dichroism (CD) : Verify optical activity of isolated fractions .

Advanced: What metabolic pathways are predicted for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.